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Compound Name: ML349

Cat. No.: B609148 Get Quote

This technical guide provides a comprehensive overview of the discovery, development, and

characterization of ML349, a potent and selective small molecule inhibitor of

Lysophospholipase 2 (LYPLA2), also known as Acyl Protein Thioesterase 2 (APT2). This

document is intended for researchers, scientists, and drug development professionals

interested in the chemical biology of protein palmitoylation and the application of chemical

probes to elucidate enzyme function.

Introduction: The Role of Protein Palmitoylation
Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon

palmitate is attached to a cysteine residue via a thioester linkage.[1][2] This lipid modification is

crucial for regulating the trafficking, membrane localization, and signaling functions of hundreds

of cellular proteins, including oncogenes like RAS and SRC.[1][3] The dynamic nature of

palmitoylation, often referred to as the "palmitoylation cycle," is controlled by two opposing

enzyme families: protein acyl transferases (PATs) that add palmitate and acyl protein

thioesterases (APTs) that remove it.[1]

The human genome encodes two closely related acyl protein thioesterases, APT1 (LYPLA1)

and APT2 (LYPLA2), which share 65% sequence identity.[3] While APT1's role in

depalmitoylating proteins like HRAS is relatively well-studied, the specific substrates and

biological functions of APT2 have remained largely uncharacterized due to a lack of selective

chemical tools.[3] The development of ML349 as the first selective inhibitor of APT2 provides a

critical tool to dissect its unique roles in cellular physiology and disease.[3]
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Discovery of ML349
ML349 was identified through a high-throughput screening (HTS) campaign designed to

discover inhibitors of LYPLA1 and LYPLA2.[3] The screening utilized a fluorescence

polarization-based competitive activity-based protein profiling (fluopol-ABPP) assay.[3] This

campaign led to the identification of a lead micromolar inhibitor which was optimized to create a

dual inhibitor (ML211), as well as two selective inhibitors: ML348 for LYPLA1 and ML349 for

LYPLA2.[3] ML349 emerged as a highly potent and selective reversible inhibitor of LYPLA2.[3]
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Figure 1: Discovery workflow leading to ML349.

Mechanism of Action and Selectivity
ML349 is a reversible, active-site directed inhibitor of APT2.[3] Unlike irreversible inhibitors,

ML349 does not contain an obvious electrophilic group for covalent modification of the enzyme.
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[3] Its reversible nature was confirmed through gel filtration studies.[3]

The molecular basis for its isoform selectivity was revealed through high-resolution co-crystal

structures of APT1 with its selective inhibitor (ML348) and APT2 with ML349.[1] Although the

overall structures of the enzymes are nearly identical, the inhibitors adopt distinct

conformations within each active site. In the APT2 active site, the sulfonyl group of ML349
forms hydrogen bonds with resident water molecules, which in turn engage the catalytic triad

(Ser122, His210, Asp178) and the oxyanion hole indirectly.[1][2] This unique binding mode,

which is dependent on the sulfonyl group, is critical for its potent and selective inhibition of

APT2.[1]

S-Palmitoylation Cycle

Substrate Protein
(e.g., RAS)

S-Palmitoylated Protein
(Membrane Localized)

+ Palmitate

Protein Acyl
Transferases (PATs)

Palmitoyl-CoA

- Palmitate

APT1 (LYPLA1)

Depalmitoylates

APT2 (LYPLA2)

Depalmitoylates

ML349

Inhibits

Click to download full resolution via product page

Figure 2: The S-palmitoylation cycle and the inhibitory action of ML349.

Quantitative Data Summary
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ML349 demonstrates high potency for APT2/LYPLA2 and excellent selectivity over its homolog

APT1/LYPLA1.

Target Enzyme Parameter Value Reference

APT2 / LYPLA2 IC50 144 nM [3][4][5]

APT2 / LYPLA2 Ki 120 ± 20 nM [4][5]

APT1 / LYPLA1 IC50 > 3000 nM [4][5]

APT1 / LYPLA1 Ki > 10000 nM [4][5]

Table 1: In Vitro Potency and Selectivity of ML349

Cell Line Assay Effect Reference

HEK293T WST-1 Assay
No cytotoxicity

observed
[3]

NRAS mutant

melanoma cells
Cell Viability Assay

No decrease in cell

viability
[6][7]

Table 2: Cellular Activity of ML349

Structure-Activity Relationship (SAR)
Initial SAR studies were conducted around the piperazine amide core of ML349. Commercially

available analogs were tested using a gel-based competitive ABPP assay. The SAR profile was

found to be steep, indicating that small structural modifications can lead to a significant loss of

inhibitory activity. Analogs that maintained good inhibition at a 1 µM concentration were

distinguished by having 4-substituted phenyl groups at the R1 position.[3]

Experimental Protocols
Gel-Based Competitive Activity-Based Protein Profiling
(ABPP)
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This assay is used to determine the potency and selectivity of inhibitors against serine

hydrolases in a complex proteome.

Protocol:

Prepare a soluble proteomic lysate (e.g., from HEK293T cells) at a concentration of 1 mg/mL

in DPBS.

Pre-incubate 50 µL aliquots of the proteome with varying concentrations of ML349 (or DMSO

as a vehicle control) for 30 minutes at 37 °C.

Add a serine hydrolase-specific activity-based probe, such as fluorophosphonate-rhodamine

(FP-Rh), to a final concentration of 1 µM.

Incubate the reaction for 30 minutes at room temperature.

Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

Separate the proteins by SDS-PAGE (e.g., 12% polyacrylamide gel).

Visualize the labeled serine hydrolases using a flatbed fluorescence scanner. Inhibition is

observed as a decrease in the fluorescence intensity of the target enzyme band

(APT2/LYPLA2) compared to the control.
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Figure 3: Workflow for competitive ABPP experiment.

Gel Filtration Assay for Reversibility
This assay determines whether an inhibitor binds reversibly or irreversibly to its target enzyme.

Protocol:
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Incubate a complex proteome (e.g., 2 mL of 1 mg/mL HEK293T lysate) with the test

compound (e.g., 10 µM ML349) or DMSO for 30 minutes at 37 °C.

Remove a 50 µL aliquot ("pre-column" sample).

Pass the remaining mixture over a Sephadex G-25M desalting column to separate the

protein-inhibitor complexes from the free, unbound inhibitor.

Collect the eluate containing the proteome ("post-column" sample).

Add the FP-PEG-Rh activity-based probe (5 µM final concentration) to both the "pre-column"

and "post-column" samples.

Analyze the samples by SDS-PAGE and in-gel fluorescence scanning as described in the

competitive ABPP protocol.

Interpretation: For a reversible inhibitor like ML349, the target enzyme band will show

reduced fluorescence in the "pre-column" sample but will regain fluorescence in the "post-

column" sample as the inhibitor is removed. For an irreversible inhibitor, the fluorescence will

remain low in both samples.

In Vivo Inhibition Assay
This assay assesses the ability of a compound to engage its target enzyme in a living animal

model.

Protocol:

Administer ML349 (e.g., 50 mg/kg) or vehicle control to mice via intraperitoneal (i.p.)

injection.

After a set time (e.g., 3 hours), administer the in vivo active alkyne-functionalized ABPP

probe NHU5 (e.g., 100 mg/kg, i.p.).[8]

After 1 hour, sacrifice the mice and harvest tissues of interest (e.g., heart, kidney, lung, brain,

liver).[8]

Homogenize the tissues to prepare proteomic lysates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b609148?utm_src=pdf-body
https://www.benchchem.com/product/b609148?utm_src=pdf-body
https://www.benchchem.com/product/b609148?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK189927/figure/ml349l.f13/
https://www.ncbi.nlm.nih.gov/books/NBK189927/figure/ml349l.f13/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform a "click" reaction by adding rhodamine-azide (Rh-azide) to the lysates to attach a

fluorescent reporter to the alkyne-probe-labeled enzymes.

Analyze the labeled proteomes by SDS-PAGE and in-gel fluorescence scanning.

Target engagement is confirmed by a significant reduction in the fluorescence of the

APT2/LYPLA2 band in tissues from ML349-treated mice compared to vehicle-treated mice.

[8]

Conclusion and Future Directions
ML349 is a landmark chemical probe, being the first potent, selective, and reversible inhibitor of

APT2/LYPLA2.[3] Its development and thorough characterization, including the elucidation of

its binding mode through crystallography, have provided the scientific community with an

invaluable tool.[1][3] ML349 enables the specific interrogation of APT2's role in the

palmitoylation cycle and its downstream effects on protein signaling, cellular processes, and

disease pathogenesis. Future studies utilizing ML349 are anticipated to uncover novel

substrates and biological functions of APT2, potentially identifying new therapeutic targets for

diseases involving dysregulated protein palmitoylation, such as cancer.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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